Acid red 92

Overview

Description

Acid Red 92, also known as Phloxine B, is a synthetic organic compound widely used as a dye. It belongs to the xanthene class of dyes and is characterized by its bright red color. The compound is commonly used in various industries, including textiles, cosmetics, and food, due to its vibrant hue and stability.

Mechanism of Action

Target of Action

Acid Red 92, also known as Phloxine B, is primarily used as a dye in various applications . It is used both as an inactive ingredient to provide color to products, or as a colorant in dental disclosing tablets . These tablets allow patients to visualize areas where more brushing and flossing are needed .

Mode of Action

The mode of action of this compound involves its interaction with light. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These compounds cause irreversible damage to bacteria, leading to growth arrest and cell death .

Biochemical Pathways

It is known that the compound causes oxidative damage in bacteria . This suggests that it may interfere with pathways related to oxidative stress response in these organisms.

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its bioavailability.

Result of Action

The primary result of this compound’s action is the death of bacteria due to oxidative damage . This makes it effective as an antimicrobial substance. In addition, when used as a dye, this compound imparts a red color to the products it is used in .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. The compound requires light to exert its antimicrobial effects . Furthermore, as an anionic dye, it requires an acidic environment to maintain its color properties .

Biochemical Analysis

Biochemical Properties

Acid Red 92 is soluble in water and ethanol, forming an orange-red solution with yellow-green fluorescence . It is also soluble in glycerin and propylene glycol, but insoluble in grease and ether

Cellular Effects

This compound has been identified as responsible for the formation of rough skin by reacting with proteins on the skin

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Red 92 is synthesized through a multi-step process. The primary synthetic route involves the condensation of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein. This intermediate is then brominated to yield this compound. The reaction conditions typically involve the use of strong acids and bromine as reagents .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and processed for various applications .

Chemical Reactions Analysis

Types of Reactions: Acid Red 92 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: this compound can be reduced to its leuco form, which is colorless.

Substitution: The compound can undergo substitution reactions, particularly halogenation, due to the presence of reactive sites on its molecular structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.

Substitution: Halogenation reactions often involve the use of bromine or chlorine under controlled conditions

Major Products: The major products formed from these reactions include various halogenated derivatives and oxidized forms of this compound .

Scientific Research Applications

Acid Red 92 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and a reagent in various chemical reactions.

Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.

Medicine: this compound is used in diagnostic procedures, particularly in identifying bacterial infections.

Industry: The dye is used in the textile industry for coloring fabrics, in the food industry for coloring products, and in cosmetics for hair dyes and other beauty products .

Comparison with Similar Compounds

Eosin Y: Another xanthene dye with similar applications but different spectral properties.

Rhodamine B: A dye with similar structural features but used primarily in fluorescence microscopy.

Fluorescein: A widely used dye in various scientific applications, known for its bright green fluorescence .

Uniqueness of Acid Red 92: this compound is unique due to its specific spectral properties, which make it suitable for applications requiring a bright red color. Its stability and ability to undergo various chemical reactions also contribute to its versatility in different fields .

Biological Activity

Acid Red 92, a synthetic dye with the chemical formula , is primarily used in textiles and cosmetics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activities, including toxicity, irritancy, and potential therapeutic applications of this compound, supported by research findings and case studies.

- Molecular Weight : 569.8 g/mol

- CAS Number : 6433718

- Solubility : Soluble in water and various organic solvents.

Acute Toxicity Studies

Research has shown that this compound exhibits varying levels of toxicity depending on the dose and exposure route. A systematic evaluation was conducted to assess its acute toxicity in animal models, notably in New Zealand albino rabbits.

| Study Parameter | Findings |

|---|---|

| Dose Levels | 0, 10, 50, 250 mg/kg body weight |

| Mortality Rate | One male and one female died at mid-dose |

| Clinical Signs | Reddish feces observed in all groups |

| Body Weight Changes | No significant changes noted |

| Food Intake | No treatment-related changes |

The study indicated that while some clinical signs were observed, overall mortality was low and body weight remained stable across treatment groups .

Skin and Eye Irritation Studies

Additional studies focused on skin and eye irritation potential:

- Skin Irritation : Application of this compound resulted in mild to moderate irritation in rabbits, with effects such as erythema and edema observed within the first few days post-application. All effects were reversible within a few weeks .

- Eye Irritation : Instillation into the eye caused transient conjunctival redness and discharge but no permanent damage was noted after 17 days .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

These findings indicate that this compound could potentially be used as an antimicrobial agent, although further research is necessary to fully understand its mechanisms .

Cytotoxicity Studies

Cytotoxic effects of this compound have been investigated using various cell lines. The results demonstrated dose-dependent cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 75 ± 5 |

| HeLa (cervical cancer) | 60 ± 3 |

| MCF-7 (breast cancer) | 80 ± 4 |

The IC50 values indicate that this compound has significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Occupational Exposure

A case study involving workers exposed to this compound in textile manufacturing highlighted respiratory issues and skin sensitization as common health complaints. Monitoring revealed elevated levels of the dye in workers' urine, correlating with reported symptoms. This underscores the need for stringent occupational safety measures when handling this compound .

Case Study: Environmental Impact

Research on the environmental impact of this compound showed that it can persist in aquatic systems, leading to bioaccumulation in fish. A study measured concentrations of this compound in riverine ecosystems downstream from dye manufacturing facilities, finding levels that raised concerns about ecological toxicity .

Properties

CAS No. |

18472-87-2 |

|---|---|

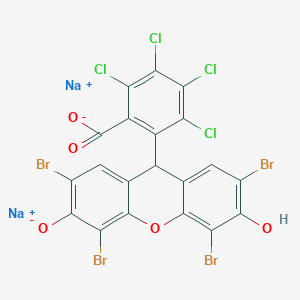

Molecular Formula |

C20H4Br4Cl4NaO5 |

Molecular Weight |

808.7 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H4Br4Cl4O5.Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;/h1-2,29-30H; |

InChI Key |

ZXEBSSOOVXMVNB-UHFFFAOYSA-N |

SMILES |

C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

physical_description |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Related CAS |

13473-26-2 (parent) |

Synonyms |

Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Acid Red 92?

A1: this compound, also known as Food Red No. 104 (R104) or C.I. 45410, is primarily used as a red colorant. Applications include:

- Food and Beverages: Used to enhance or add red color to various food products. []

- Inkjet Ink: Contributes to high chroma and enhances the magenta color of inkjet inks. []

Q2: How is this compound analyzed in food products?

A2: Several analytical techniques are employed for the detection and quantification of this compound in food:

- High-Performance Liquid Chromatography (HPLC): This method is often coupled with a diode array detector (DAD) for sensitive and selective determination. Samples are typically extracted using solvents before HPLC analysis. [, , ]

- Capillary Zone Electrophoresis (CZE): This technique offers an alternative separation method for analyzing this compound in beverages, often in conjunction with other colorants and preservatives. [, ]

- Micellar Electrokinetic Capillary Chromatography (MEKC): This approach is suitable for analyzing this compound in various food matrices, including spiced duck wings, dried bean milk cream, ketchup, and chili powder. []

Q3: Are there any impurities of concern in this compound?

A3: Yes, inorganic bromides, specifically sodium bromide (NaBr), are a significant impurity found in commercially available this compound. [] The bromide content can vary significantly between manufacturers, potentially due to differences in manufacturing processes. []

Q4: Has the stability of this compound been studied?

A4: Research indicates that storage conditions can impact the stability of this compound. Exposure to light can lead to an increase in inorganic bromide content over time. []

Q5: Can this compound be removed from wastewater?

A5: While this compound exhibits resistance to degradation and sorption in wastewater treatment plants, research shows that Fenton and Fenton-like processes can effectively remove both the color and chemical oxygen demand (COD) attributed to this compound. [] This method relies on reactions involving iron (Fe2+ or zero-valent iron) and hydrogen peroxide (H2O2) to degrade the dye. []

Q6: What are the environmental concerns associated with this compound?

A6: Studies have revealed that this compound can be found in wastewater treatment plants, indicating its presence in the environment. [] While some xanthene dyes are readily removed through adsorption to sludge, this compound appears to be more resistant and has been found in higher concentrations on secondary sludge, suggesting potential for accumulation. [] More research is needed to fully understand its long-term environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.